Hydrogen hexachloroiridate

Description

Significance of Platinum Group Metal Halide Complexes in Modern Inorganic and Catalytic Chemistry

The platinum-group metals—ruthenium, rhodium, palladium, osmium, iridium, and platinum—form a family of elements with remarkable chemical properties. britannica.com Their halide complexes, in particular, are cornerstones of inorganic and catalytic chemistry. wikipedia.org These compounds exhibit a paradoxical nature: they are highly resistant to attack by most chemical reagents, yet as catalysts, they can readily control and accelerate a multitude of chemical reactions. britannica.com

The significance of PGM halide complexes stems from their diverse applications. In catalysis, they are employed in critical industrial processes such as hydrogenation, hydroformylation, olefin polymerization, and oxidation reactions. britannica.comsamaterials.commdpi.com For example, chloroplatinic acid (H₂PtCl₆), a close relative of hydrogen hexachloroiridate, is a key catalyst for hydrosilylation. wikipedia.org The halide ligands in these complexes play a crucial role; they are good sigma (σ) and pi (π) donors and their ability to be terminal or bridging ligands contributes to the structural diversity and reactivity of the complexes. wikipedia.org This reactivity has led to the development of novel organometallic compounds of ruthenium, osmium, iridium, and rhodium, which are being explored as potential alternatives to traditional platinum-based agents in various fields. nih.gov

Historical Context and Evolution of Academic Investigations on Hexachloroiridate Species

The study of hexachloroiridate species is intrinsically linked to the discovery of iridium by Smithson Tennant in 1803. However, the systematic investigation of iridium's chlorido complexes did not commence until the late 19th and early 20th centuries, a period marked by significant advancements in transition metal chemistry. Early research focused on understanding the fundamental reactivity and properties of these noble metal complexes.

The evolution of academic inquiry into hexachloroiridate species has mirrored the broader trends in chemistry. Initial studies centered on synthesis and characterization, establishing the octahedral geometry of the [IrCl₆]²⁻ anion. wikipedia.org Over time, the focus shifted towards harnessing the unique properties of these compounds. Researchers began to recognize their value as stable, water-soluble precursors for creating more complex iridium-based materials. sigmaaldrich.comsafina.eu This led to extensive investigations into their use in preparing heterogeneous and homogeneous catalysts, iridium nanoparticles, and functional thin films, a trajectory that continues to this day. d-nb.infosamaterials.com The thermal decomposition of ammonium (B1175870) hexachloroiridates, for example, has been studied in detail to understand the formation of metallic iridium from these precursors. rsc.org

Scope and Research Trajectories of this compound Studies

Current research on this compound, often in its hydrated form (H₂IrCl₆·xH₂O), is vibrant and multifaceted. samaterials.com A primary research trajectory involves its use as a versatile precursor in materials science and catalysis. sigmaaldrich.comkrackeler.com It is the go-to source of iridium for synthesizing a wide array of advanced materials.

Detailed research findings highlight its application in several key areas:

Electrocatalysis: this compound is instrumental in fabricating dimensionally stable anodes for electrochemical processes, most notably the oxygen evolution reaction (OER), which is critical for proton exchange membrane water electrolysis (PEM-WE). sigmaaldrich.comkrackeler.comualberta.ca It is used to prepare iridium oxide catalysts, often on supportive materials, to enhance activity and stability. sigmaaldrich.comualberta.ca

Nanomaterials Synthesis: The compound serves as a precursor for the controlled synthesis of iridium nanoparticles and complex nanostructures like nanodendrites. d-nb.infosigmaaldrich.comnih.gov These nanomaterials possess a large surface area and high electrochemical porosity, making them effective catalysts for applications such as water splitting. sigmaaldrich.comnih.gov

Functional Materials: It is used to prepare electroplating solutions for modifying the surfaces of electrodes, such as ultra-flexible neural electrodes, to improve their charge storage capacity and operational stability. sigmaaldrich.comkrackeler.com Furthermore, it is employed in the electrochemical synthesis of conductive polymers like polyaniline on the surface of various metals. krackeler.comsigmaaldrich.comthermofisher.in

Coordination Chemistry: this compound is a fundamental building block for creating complex iridium-containing molecules, including iridium-substituted Dawson- and Keggin-type polyoxometallates. krackeler.comsigmaaldrich.comottokemi.com

Mechanistic Studies: The hexachloroiridate(IV) ion ([IrCl₆]²⁻) is a stable and well-characterized one-electron oxidant. acs.orgauburn.edu This property makes it an ideal reagent for studying the mechanisms of electron-transfer reactions, such as the oxidation of biological molecules like glutathione (B108866) or the investigation of concerted proton-electron transfer (CPET) processes in the oxidation of phenols. acs.orgpnas.org

The physical and chemical properties of this compound(IV) hydrate (B1144303) are summarized in the table below.

| Property | Value |

| Chemical Formula | H₂IrCl₆ · xH₂O samaterials.comkrackeler.com |

| Anhydrous Molecular Weight | 406.95 g/mol krackeler.comottokemi.com |

| Appearance | Black or blackish-brown crystals, powder, or granules sigmaaldrich.comkrackeler.comfujifilm.com |

| CAS Number | 110802-84-1 (hydrate) samaterials.comsigmaaldrich.comkrackeler.com |

| Melting Point | 65 °C (lit.) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.02 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water and alcohol sigmaaldrich.comthermofisher.infishersci.be |

| Iridium Content | Typically 36.0 - 44.0% by weight sigmaaldrich.comthermofisher.inmatthey.com |

The diverse applications of this compound in modern research are a testament to its importance as a precursor and reagent.

| Research Application Area | Specific Use Case |

| Catalysis | Precursor for hydrogenation, hydroformylation, and C-C coupling catalysts. samaterials.com |

| Precursor for iridium oxide (IrO₂) catalysts for the Oxygen Evolution Reaction (OER). sigmaaldrich.comsigmaaldrich.comualberta.ca | |

| Catalyst for the electrochemical synthesis of polyaniline. krackeler.comsigmaaldrich.com | |

| Materials Science | Precursor for fabricating dimensionally stable electrodes for the chlor-alkali process. safina.eumatthey.com |

| Source for preparing iridium nanodendrite water splitting catalysts. sigmaaldrich.comnih.gov | |

| Used in electroplating solutions to modify ultra-flexible neural electrodes. sigmaaldrich.comkrackeler.com | |

| Chemical Synthesis | Starting material for other iridium salts and coordination complexes. samaterials.comsafina.eu |

| Used to form iridium-substituted Dawson- and Keggin-type polyoxometallates. sigmaaldrich.comottokemi.com | |

| Mechanistic Chemistry | One-electron oxidant for studying redox reaction mechanisms (e.g., oxidation of glutathione). acs.org |

Properties

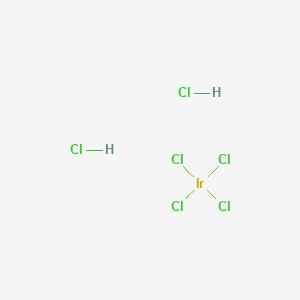

Molecular Formula |

Cl6H2Ir |

|---|---|

Molecular Weight |

406.9 g/mol |

IUPAC Name |

tetrachloroiridium;dihydrochloride |

InChI |

InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4 |

InChI Key |

PVMMMVHZRGMXED-UHFFFAOYSA-J |

Canonical SMILES |

Cl.Cl.Cl[Ir](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Hydrogen Hexachloroiridate

Conventional Synthetic Routes for Hexachloroiridate Species from Iridium Precursors

Historically, the production of water-soluble iridium chloride species involved high-temperature reactions that were often low in yield. One traditional method involved mixing iridium powder with an alkali metal chloride, such as sodium chloride, and heating the mixture in a chlorine atmosphere. google.com This process converts the highly unreactive iridium metal into a soluble salt like sodium hexachloroiridate(III) (Na₃IrCl₆). However, this route suffered from low conversion rates and introduced alkali metal contaminants that required subsequent removal through processes like ion exchange to obtain pure chloroiridic acid. google.com

A more direct and widely adopted conventional method is the dissolution of iridium metal or its compounds in hydrochloric acid in the presence of a strong oxidizing agent. This is typically achieved by suspending iridium powder or iridium(III) chloride in concentrated hydrochloric acid and bubbling chlorine gas through the heated solution. google.com The chlorine gas acts as the oxidant, converting the iridium to the +4 oxidation state, resulting in the formation of the hexachloroiridate(IV) anion, [IrCl₆]²⁻.

| Method | Iridium Precursor | Key Reagents | General Conditions | Disadvantages |

| Alkali Chloride Fusion | Iridium Powder | Sodium Chloride, Chlorine Gas | High-temperature heating | Low yield, introduction of alkali metal impurities requiring further purification. google.com |

| Aqueous Oxidation | Iridium Powder | Concentrated Hydrochloric Acid, Chlorine Gas | Heating and suspension of iridium while bubbling chlorine gas. google.com | Can be a slow process depending on the reactivity of the iridium precursor. |

Development of Novel Approaches and High-Yield Preparations of Hydrogen Hexachloroiridate

To overcome the limitations of conventional methods, researchers have developed more rapid and efficient synthetic protocols. These novel approaches often focus on increasing reaction rates and achieving higher conversion yields, thereby reducing the loss of the precious iridium metal.

One improved method involves the pressurized oxidation and dissolution of iridium powder. In this process, iridium powder is mixed with hydrochloric acid in a reactor, and chlorine gas is introduced under pressure while stirring. patsnap.com This elevation in pressure increases the concentration of the dissolved chlorine oxidant, accelerating the dissolution of the iridium metal. Subsequent steps can involve the addition of nitric acid to ensure all iridium is oxidized to the +4 state. patsnap.com

Another innovative approach involves an initial fusion step with a mixed alkali, such as a combination of potassium hydroxide (B78521) and potassium peroxide. google.com Iridium powder is heated with the mixed alkali, and the resulting product is cooled and washed with water. The solid material is then treated with aqua regia (a mixture of nitric acid and hydrochloric acid) to produce the final this compound solution. This method has been reported to achieve high conversion rates of iridium powder, with yields exceeding 91% and minimizing iridium loss to less than 0.3%. google.com

| Method | Iridium Precursor | Key Reagents | Key Conditions | Advantages |

| Pressurized Oxidation | Iridium Powder | Hydrochloric Acid, Chlorine Gas, Nitric Acid | Reaction in a sealed vessel under elevated chlorine pressure. patsnap.com | Rapid preparation time due to enhanced reaction rates. patsnap.com |

| Mixed Alkali Fusion | Iridium Powder | Mixed Alkali (e.g., KOH/K₂O₂), Aqua Regia (HCl/HNO₃) | High-temperature fusion followed by dissolution in acid. google.com | High conversion rate (>91%) and low metal loss (<0.3%). google.com |

Precursor Chemistry and Derivatization Strategies for Iridium(III) and Iridium(IV) Hexachloroiridate

This compound(IV) is arguably one of the most important starting materials in iridium chemistry. wikipedia.org Its utility stems from the reactivity of the [IrCl₆]²⁻ anion, which can undergo ligand substitution, reduction, and serve as a source of iridium for the creation of advanced materials. It is a crucial precursor for synthesizing a wide array of other iridium compounds and catalysts. safina.euaccreditedcatalysts.comchemimpex.com

Key applications as a precursor include:

Catalyst Synthesis: It is widely used to prepare iridium-based catalysts for various electrochemical applications. This includes fabricating dimensionally stable electrodes for the oxygen evolution reaction (OER) and preparing electroplating solutions. krackeler.com

Nanoparticle Formation: The compound serves as a precursor for the synthesis of iridium oxide nanoparticles, which are effective catalysts in processes like the hydrogenation of nitrogen heterocycles. safina.eu

Synthesis of Other Iridium Compounds: Ammonium (B1175870) hexachloroiridate(IV) and this compound(IV) are the most common industrial iridium compounds, serving as intermediates for most other iridium derivatives. wikipedia.org The [IrCl₆]²⁻ ion can be readily reduced to the lighter-colored iridium(III) complex, [IrCl₆]³⁻, which is another important starting material. wikipedia.org

Polyoxometallate Chemistry: It is utilized in the formation of iridium-substituted Dawson- and Keggin-type polyoxometallates by filling vacant sites in lacunary precursor structures. krackeler.comottokemi.com

Derivatization strategies often involve the substitution of the chloride ligands with other functionalities or the reduction of the iridium center to access different reactive pathways. For instance, iridium(III) chloride (IrCl₃), often used as a starting material for organometallic Ir(III) compounds, can be prepared from iridium oxides which in turn can be derived from this compound. wikipedia.orgmdpi.com

Control over Iridium Oxidation States and Coordination Environments during Synthesis

The synthesis of this compound specifically targets the robust +4 oxidation state of iridium within a stable octahedral hexachloride coordination environment. Control over this state is achieved through the careful application of strong oxidizing conditions during the synthetic process.

The choice of oxidizing agent is critical. As seen in conventional and novel synthetic routes, reagents like chlorine gas, nitric acid, and aqua regia are employed to ensure the complete oxidation of iridium metal (oxidation state 0) or iridium(III) precursors to the desired iridium(IV) state. google.compatsnap.comgoogle.com The highly acidic and chloride-rich environment provided by concentrated hydrochloric acid ensures that the coordination sphere is saturated with six chloride ligands, thermodynamically favoring the formation of the stable [IrCl₆]²⁻ anion.

Conversely, the synthesis of the corresponding iridium(III) complex, hexachloroiridate(III) ([IrCl₆]³⁻), requires a reduction of the iridium(IV) center. The interconversion between [IrCl₆]²⁻ (dark brown) and [IrCl₆]³⁻ (lighter colored) is a well-established redox process in iridium chemistry. wikipedia.org The stability of iridium(III) and iridium(IV) as low-spin d⁶ and d⁵ ions, respectively, in octahedral complexes makes these oxidation states particularly common and accessible in iridium coordination chemistry. mdpi.com The ability to control the oxidation state through the selection of either oxidizing or reducing conditions is fundamental to navigating the precursor chemistry of iridium.

Advanced Structural and Electronic Characterization of Hydrogen Hexachloroiridate

Crystallographic Investigations of Hexachloroiridate Anions and Their Protonated Forms

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For hydrogen hexachloroiridate, these methods reveal the geometry of the complex anion and the nature of its interaction with counter-ions and solvent molecules.

Single-crystal X-ray diffraction provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. While a complete, definitive crystal structure of the hydrated acid form, H₂[IrCl₆]·xH₂O, is complex due to the variable nature of hydration and the precise form of the proton (e.g., as hydronium ions, H₃O⁺), extensive studies on salts containing the hexachloroiridate(IV) anion, [IrCl₆]²⁻, provide a clear picture of the anion's geometry.

The [IrCl₆]²⁻ anion consistently exhibits a near-perfect octahedral coordination geometry. The central iridium atom is surrounded by six chlorine atoms positioned at the vertices of an octahedron. In the crystal structure of related complex salts, such as [Rh(NH₃)₅Cl]₂[IrCl₆]Cl₂, the [IrCl₆]²⁻ anion shows minor deviations from ideal octahedral symmetry. researchgate.net The Ir-Cl bond lengths are highly uniform, and the Cl-Ir-Cl bond angles are typically very close to the ideal 90° for adjacent chlorines and 180° for opposing chlorines.

Table 1: Representative Geometric Parameters for the [IrCl₆]²⁻ Anion

Data derived from studies on various hexachloroiridate(IV) salts.

| Parameter | Typical Value |

|---|---|

| Coordination Geometry | Octahedral |

| Ir-Cl Bond Length | ~2.33 - 2.35 Å |

| cis Cl-Ir-Cl Bond Angle | ~90° |

| trans Cl-Ir-Cl Bond Angle | ~180° |

While X-ray diffraction is excellent for locating electron-dense atoms like iridium and chlorine, it is less effective at precisely determining the positions of hydrogen atoms. Neutron diffraction is a superior technique for this purpose because neutrons scatter from atomic nuclei, providing accurate positions for light elements like hydrogen.

Vibrational Spectroscopic Analysis for Bonding and Symmetry Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are powerful tools for confirming the structure and symmetry of the [IrCl₆]ⁿ⁻ anion and understanding the nature of the Ir-Cl bond.

For an ideal octahedral (Oₕ symmetry) molecule like the [IrCl₆]²⁻ anion, group theory predicts a specific set of vibrational modes. Of the six fundamental modes, two are active only in the Raman spectrum (ν₁, A₁g and ν₂, E₉), one is active only in the infrared spectrum (ν₃, T₁ᵤ), one is active in Raman but not IR (ν₅, T₂g), and two are inactive in both (ν₄, T₁ᵤ and ν₆, T₂ᵤ). However, the ν₄ mode can sometimes become IR active.

Experimental spectra of hexachloroiridate(IV) compounds are in good agreement with these theoretical predictions. Far-infrared (FIR) spectra show characteristic bands corresponding to the Ir-Cl stretching and Cl-Ir-Cl bending vibrations. For instance, in the complex [H(dmso)₂]₂[IrCl₆], a stretching vibration ν(Ir-Cl) is observed at 302 cm⁻¹ and a bending vibration δ(Cl-Ir-Cl) appears at 175 cm⁻¹. researchgate.net The presence of protons and hydrogen bonding in solid H₂[IrCl₆] can cause slight shifts in these frequencies and may lower the effective symmetry of the anion, potentially leading to the appearance of otherwise "inactive" modes.

Table 2: Fundamental Vibrational Modes for an Octahedral [IrCl₆]²⁻ Anion

| Mode | Symmetry | Activity | Description | Typical Frequency Range (cm⁻¹) |

|---|---|---|---|---|

| ν₁ | A₁g | Raman | Symmetric Stretch | ~340-350 |

| ν₂ | Eg | Raman | Asymmetric Stretch | ~280-290 |

| ν₃ | T₁u | Infrared | Asymmetric Stretch | ~300-330 |

| ν₄ | T₁u | Infrared (often) | Bending | ~180-190 |

| ν₅ | T₂g | Raman | Bending | ~160-170 |

| ν₆ | T₂u | Inactive | Bending | - |

Computational chemistry provides a powerful means to support and interpret experimental vibrational spectra. arxiv.org Methods based on Density Functional Theory (DFT) are commonly used to calculate the vibrational frequencies and intensities of molecules. nih.govnih.gov

For the [IrCl₆]²⁻ anion, a typical computational workflow involves first optimizing the molecular geometry to find the lowest energy structure. Subsequently, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov The major advantage of this approach is that it allows for the unambiguous assignment of each calculated vibrational frequency to a specific type of atomic motion (e.g., symmetric stretching, scissoring, rocking). mdpi.com This detailed assignment is crucial for a complete understanding of the molecule's dynamics and for correctly interpreting the experimental IR and Raman spectra.

Electronic Structure and Bonding Characterization

The electronic structure of the hexachloroiridate(IV) anion, which contains an Iridium(IV) center with a 5d⁵ electronic configuration, is key to its chemical properties and distinct color. The bonding arises from the interaction between the iridium 5d orbitals and the 3p orbitals of the six chlorine ligands.

In an octahedral environment, the iridium 5d orbitals split into two sets: a lower-energy, triply degenerate t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy, doubly degenerate e₉* set (d₂₂ and dₓ²₋ᵧ²). For a d⁵ ion like Ir(IV) in a strong ligand field, the electronic configuration is t₂g⁵ e₉*⁰.

The intense color of this compound solutions is due to strong absorption in the visible and ultraviolet regions. These absorption bands are not d-d transitions, which are typically weak, but are instead assigned as Ligand-to-Metal Charge Transfer (LMCT) transitions. researchgate.net In these transitions, an electron is promoted from a molecular orbital that is primarily ligand (chlorine) in character to one that is primarily metal (iridium) in character. Specifically, electrons from the filled p-orbitals of the chloride ligands are excited into the partially filled t₂g and the empty e₉* orbitals of the iridium center. researchgate.net

Table 3: Key Electronic Transitions in the [IrCl₆]²⁻ Anion

| Transition Type | Orbital Promotion | Characteristics |

|---|---|---|

| LMCT | Cl (p) → Ir (t₂g) | Strong absorption in the visible region, responsible for the color. |

| LMCT | Cl (p) → Ir (e₉*) | Strong absorption at higher energies (UV region). |

These LMCT processes are fundamental to the photochemical behavior of the complex and play a role in its catalytic activity, as they involve the temporary reduction of the iridium center.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Iridium Oxidation State Determination

X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) are powerful techniques for probing the electronic structure and, specifically, the oxidation state of iridium in compounds like this compound.

XPS provides direct information on the elemental composition and chemical states by measuring the binding energies of core-level electrons. For iridium, the Ir 4f core level is particularly sensitive to the oxidation state. The binding energy of the Ir 4f electrons increases as the oxidation state of the iridium atom becomes more positive. This is because a higher oxidation state leads to a greater effective nuclear charge experienced by the core electrons, holding them more tightly.

In the hexachloroiridate anion, [IrCl₆]²⁻, iridium exists in the +4 oxidation state. High-resolution XPS analysis of the Ir 4f region reveals a characteristic doublet, corresponding to the spin-orbit split 4f₇/₂ and 4f₅/₂ levels. The separation between these two peaks is typically around 2.9-3.0 eV. xpsfitting.com The precise binding energy of the Ir 4f₇/₂ peak is a key indicator of the oxidation state. For Ir(IV) species, such as in IrO₂, the Ir 4f₇/₂ binding energy is found at approximately 61.9 ± 0.5 eV, which is significantly higher than that for metallic iridium (Ir(0)) at 60.8 ± 0.2 eV. researchgate.net For iridium chlorides, the Ir 4f binding energy for the Ir-Cl bond has been reported at 62.4 eV. bath.ac.uk The presence of hydration in samples can also influence the spectra, often leading to broader peaks. bath.ac.uk

| Oxidation State | Compound/Species | Ir 4f₇/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| Ir(0) | Metallic Iridium | 60.8 ± 0.2 | researchgate.net |

| Ir(IV) | Iridium Dioxide (IrO₂) | 61.9 ± 0.5 | researchgate.net |

| Ir(IV) | Iridium Chloride (Hydrated) | 62.4 | bath.ac.uk |

X-ray Absorption Spectroscopy (XAS) provides complementary information. wikipedia.orgnih.gov The technique involves tuning synchrotron X-ray radiation through an absorption edge of an element, for instance, the iridium L-edge. wikipedia.org The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.gov

The XANES region, which is the area at and just above the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govnih.gov The energy of the absorption edge itself shifts to higher values with an increase in the oxidation state of the iridium atom. nih.gov Therefore, by comparing the edge position of a sample containing the hexachloroiridate ion to that of iridium standards in known oxidation states (e.g., Ir(III) and Ir(IV) compounds), the +4 oxidation state in [IrCl₆]²⁻ can be unequivocally confirmed. The pre-edge features and the shape of the edge also provide details about the symmetry of the metal site and the nature of the iridium-ligand bonds. nih.gov

UV-Visible and Electronic Absorption Studies of Hexachloroiridate Species

The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is intensely colored, and its electronic properties are readily studied using UV-Visible (UV-Vis) spectroscopy. The spectrum is characterized by strong absorptions in the visible and ultraviolet regions, which arise from ligand-to-metal charge transfer (LMCT) transitions. libretexts.org In this d⁵ complex, the d-d transitions, which occur between the t₂g and e_g orbitals in an octahedral field, are spin-forbidden and thus have very low intensities, being largely obscured by the much stronger charge transfer bands. libretexts.orguomustansiriyah.edu.iq

The UV-Vis spectrum of aqueous solutions of hexachloroiridate(IV) salts, such as sodium hexachloroiridate(IV), shows a characteristic absorption maximum in the visible range. asianpubs.org Detailed spectrophotometric studies have identified a prominent peak at approximately 488 nm. asianpubs.org This absorption is responsible for the reddish-brown color of the solution. The intensity of this absorption is high, consistent with an allowed charge-transfer transition. asianpubs.org

The stability of the [IrCl₆]²⁻ complex in solution is a critical factor in spectroscopic measurements. In alkaline media, the complex is known to undergo rapid reduction to the corresponding iridium(III) species, [IrCl₆]³⁻, leading to a change in the absorption spectrum. asianpubs.org The stability is generally greater in acidic solutions (pH 2-3). tue.nlresearchgate.net At pH values above 6, rapid hydroxylation of the complex can also occur, further altering the electronic spectrum. tue.nl These transformations can be monitored effectively using UV-Vis spectroscopy, as the resulting species have distinct absorption characteristics. asianpubs.org

| Species | Absorption Maximum (λ_max) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|

| [IrCl₆]²⁻ | 488 nm | 4050 ± 10 dm³ mol⁻¹ cm⁻¹ | asianpubs.org |

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Hexachloroiridate Species

The electronic configuration of the iridium(IV) center in the hexachloroiridate anion, [IrCl₆]²⁻, is crucial to its magnetic properties. Iridium(IV) is a 5d⁵ ion. In the strong octahedral ligand field created by the six chloride ligands, the five d-electrons adopt a low-spin configuration, (t₂g)⁵(e_g)⁰. This configuration results in one unpaired electron in the t₂g orbitals, rendering the [IrCl₆]²⁻ complex paramagnetic. ethz.chlibretexts.org

Magnetic susceptibility measurements confirm this paramagnetic nature. fizika.silibretexts.org Paramagnetic materials are attracted to an applied magnetic field, and their magnetic susceptibility is positive and inversely proportional to temperature (Curie's Law). fizika.si By measuring the magnetic moment, which can be calculated from the magnetic susceptibility, the number of unpaired electrons can be determined. For a d⁵ low-spin complex like [IrCl₆]²⁻, the presence of one unpaired electron gives rise to a predictable magnetic moment close to the spin-only value of 1.73 Bohr magnetons.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study species with unpaired electrons. ethz.chwikipedia.org Therefore, it is an ideal method for characterizing the [IrCl₆]²⁻ ion. The EPR spectrum arises from the transition of the unpaired electron between the two spin states (m_s = +1/2 and m_s = -1/2) in the presence of an external magnetic field. libretexts.org

Chemical Reactivity and Transformation Mechanisms of Hydrogen Hexachloroiridate

Ligand Exchange and Substitution Reactions Involving Hexachloroiridate Complexes

The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is generally characterized as substitution-inert, a property attributed to the electronic configuration and the strength of the iridium-chlorine bonds. niscpr.res.inlibretexts.org However, under specific conditions, it can participate in ligand exchange reactions where the chloride ligands are displaced by other molecules or ions. For instance, ligands such as ammonia (B1221849) and cyanide have been shown to substitute the chloride ions in the coordination sphere of iridium. Similarly, the iridium(III) complex, [IrCl₆]³⁻, also undergoes ligand substitution, and this reactivity is fundamental to the synthesis of various iridium compounds. The substitution of chloride ligands by water, ammonia, or organic ligands can occur under relatively mild conditions in aqueous or organic solvents.

The synthesis of related iridium complexes often relies on ligand substitution pathways. For example, the preparation of potassium hexachloroiridate(III) can be achieved through the direct combination of iridium(III) chloride with potassium chloride, a process driven by ligand substitution. Furthermore, in certain reactions, there is evidence of ligand exchange between the hexachloroiridate anion and other complex cations present in the reaction medium. researchgate.net

The table below summarizes key aspects of ligand substitution in hexachloroiridate complexes.

| Complex | Entering Ligand | Product(s) | Conditions/Observations |

| [IrCl₆]²⁻ | NH₃, CN⁻ | Substituted Iridium(IV) complexes | Generally substitution-inert niscpr.res.in |

| [IrCl₆]³⁻ | H₂O | [IrCl₅(H₂O)]²⁻ | Aquation is significantly faster than for [IrCl₆]²⁻ cdnsciencepub.comgrafiati.com |

| [IrCl₆]³⁻ | NH₃, Organic Ligands | Substituted Iridium(III) complexes | Occurs under mild conditions |

Redox Chemistry of Iridium Hexachloroiridate Complexes

The redox couple [IrCl₆]²⁻/[IrCl₆]³⁻ is a cornerstone of the chemistry of hydrogen hexachloroiridate, characterized by a high and reversible redox potential (E° ~0.87 V). This property makes [IrCl₆]²⁻ a potent one-electron oxidizing agent, widely utilized in kinetic and mechanistic studies of a variety of chemical and biological systems. niscpr.res.in The redox reactions of hexachloroiridate are central to its applications in catalysis and as a redox probe. nih.gov

Oxidation Pathways and Mechanisms

The oxidation of the iridium(III) complex, [IrCl₆]³⁻, to its iridium(IV) counterpart, [IrCl₆]²⁻, can be achieved using strong oxidizing agents. Common oxidants employed for this transformation include chlorine gas (Cl₂) and potassium permanganate (B83412) (KMnO₄). The reaction involves a single-electron transfer from the iridium(III) center. The synthesis of potassium hexachloroiridate(IV) often involves the oxidation of iridium(III) chloride in an acidic medium with chlorine gas. evitachem.com

In some instances, the oxidation of [IrCl₆]³⁻ can occur via reaction with hydroxyl radicals (•OH). Pulse radiolysis studies have shown that this oxidation can proceed through both inner- and outer-sphere electron transfer pathways. rsc.orgrsc.org The oxidation of various substrates by [IrCl₆]²⁻ implicitly defines the reverse reaction, the oxidation of [IrCl₆]³⁻. The addition of [IrCl₆]³⁻ to reactions where it is a product generally does not inhibit the forward reaction, indicating that the reverse reaction is often not significant under the studied conditions. niscpr.res.in

The oxidation of certain substrates by [IrCl₆]²⁻ can lead to the formation of transient radical species, which can then be further oxidized. For example, the oxidation of the enol of cyclohexanone (B45756) by [IrCl₆]²⁻ proceeds via an initial outer-sphere electron transfer to generate a 2-oxocyclohexyl radical and [IrCl₆]³⁻. rsc.org

Reduction Pathways and Mechanisms

The hexachloroiridate(IV) anion is a versatile oxidizing agent, capable of being reduced by a wide array of substrates. The reduction of [IrCl₆]²⁻ to [IrCl₆]³⁻ is a single-electron process. This reduction can be effected by various reducing agents, including inorganic ions, organic molecules, and metal complexes.

Inorganic reducing agents that react with [IrCl₆]²⁻ include tellurium(IV), tin(II), and iodide. researchgate.netcdnsciencepub.com The kinetics of these reactions are often dependent on the hydrogen ion concentration. For example, the oxidation of tellurium(IV) by [IrCl₆]²⁻ is inhibited by acid, suggesting that a deprotonated species of the reductant is more reactive. researchgate.net Conversely, the oxidation of tin(II) is accelerated by increasing acid concentration. researchgate.net

The reduction of [IrCl₆]²⁻ can also lead to the formation of metallic iridium nanoparticles under certain conditions, particularly with strong reducing agents like sodium borohydride. researchgate.net

The table below presents a selection of reducing agents for [IrCl₆]²⁻ and the observed kinetic behavior.

| Reducing Agent | Kinetic Order in [IrCl₆]²⁻ | Kinetic Order in Reductant | Influence of [H⁺] |

| Tellurium(IV) | 1 | Fractional | Inhibits rate researchgate.net |

| Tin(II) | 1 | 1 | Accelerates rate researchgate.net |

| Aliphatic Amines | 1 | 1 | Accelerates rate (in pH range 3.15-4.50) niscpr.res.in |

| Kojic Acid | 1 | Fractional | Accelerates rate (at pH ≤ 0.4) researchgate.net |

| Arsenic(III) | 1 | Fractional | Inhibits rate researchgate.net |

| Tris(3-hydroxypropyl)phosphine | 1 | 1 | pH-dependent rate profile tandfonline.com |

Hydrolysis and Aquation Reactions of Hexachloroiridate

Both hexachloroiridate(IV) and hexachloroiridate(III) are susceptible to hydrolysis and aquation reactions, where water molecules substitute for chloride ligands in the coordination sphere. The stability of aqueous solutions of hexachloroiridate complexes is influenced by factors such as pH.

The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is known to be relatively stable towards hydrolysis in acidic solutions. niscpr.res.in However, at higher pH values (pH > 6), rapid hydroxylation of the complex can occur. iaea.org There is also evidence that photochemical aquation of [IrCl₆]²⁻ to form [IrCl₅(H₂O)]⁻ can take place, particularly at high acidities. niscpr.res.in In the oxidation of methanesulfinate (B1228633) by [IrCl₆]²⁻, the products include a mixture of [IrCl₆]³⁻ and [IrCl₅(H₂O)]²⁻, indicating that aquation is a competing or subsequent reaction pathway. nih.gov

The hexachloroiridate(III) anion, [IrCl₆]³⁻, undergoes aquation much more readily than its iridium(IV) counterpart. cdnsciencepub.com The specific rate of aquation for [IrCl₆]³⁻ is reported to be approximately 400 times that of [IrCl₆]²⁻ at 50°C. cdnsciencepub.com This lability is a key feature in the reaction mechanisms involving the [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple, as the product of the reduction of [IrCl₆]²⁻ is often rapidly transformed. For example, in the oxidation of hydroxylamine, the initially formed [IrCl₆]³⁻ is largely converted to [IrCl₅(OH₂)]²⁻. cdnsciencepub.comgrafiati.com The kinetics of the aquation of [IrCl₆]³⁻ have been studied, with a rate constant of approximately 9.4 x 10⁻⁶ s⁻¹ at 25.05°C. researchgate.net

Reaction Kinetics and Mechanistic Pathways of Hexachloroiridate Transformations

The kinetics of redox reactions involving the [IrCl₆]²⁻/[IrCl₆]³⁻ couple have been extensively studied to elucidate their mechanistic pathways. These reactions often exhibit well-defined kinetics, allowing for the determination of rate laws and the influence of various experimental parameters.

The oxidation of substrates by [IrCl₆]²⁻ is typically first-order with respect to the hexachloroiridate(IV) concentration. niscpr.res.inresearchgate.netnih.gov The order with respect to the reducing agent can vary, being first-order for some substrates like aliphatic amines and tin(II), and fractional-order for others such as tellurium(IV) and kojic acid. niscpr.res.inresearchgate.netresearchgate.net Fractional orders often suggest the formation of a pre-equilibrium intermediate complex prior to the rate-determining electron transfer step. researchgate.net

The hydrogen ion concentration ([H⁺]) frequently plays a crucial role in the reaction kinetics. The rate can be either accelerated or inhibited by [H⁺]. For example, the oxidation of aliphatic amines and tin(II) is acid-catalyzed, while the oxidation of tellurium(IV) and arsenic(III) is acid-inhibited. niscpr.res.inresearchgate.netresearchgate.net This dependence on [H⁺] typically points to the involvement of protonated or deprotonated forms of the reactants in the rate-determining step.

Kinetic studies have provided evidence for the formation of intermediate species in several reactions. In the oxidation of tellurium(IV) and arsenic(III), kinetic data support the formation of a 1:1 intermediate complex between the reactants. researchgate.netresearchgate.net Similarly, in the oxidation of some macromolecules, evidence for intermediate complex formation has been observed. nih.gov The oxidation of chromium(II) by [IrCl₆]²⁻ is proposed to proceed in part through a binuclear intermediate. acs.org

The table below provides kinetic parameters for the oxidation of various substrates by hexachloroiridate(IV).

| Substrate | Rate Law | Activation Energy (Ea) | Entropy of Activation (ΔS‡) |

| Methylamine | k'[Ir(IV)][Amine][H⁺] | - | - |

| Tin(II) | k'[Ir(IV)][Sn(II)] | - | - |

| Cysteine | k'[Ir(IV)]²[Cysteine] | 27.97 ± 1.82 kJ mol⁻¹ | -51.30 ± 6.0 J K⁻¹mol⁻¹ |

| Iodide | k'[Ir(IV)][I⁻] | - | - |

| Catechol | k'[Ir(IV)][Catechol] | - | - |

Inner-Sphere and Outer-Sphere Electron Transfer Mechanisms in Hexachloroiridate Redox Reactions

Redox reactions involving hexachloroiridate complexes can proceed through either inner-sphere or outer-sphere electron transfer mechanisms. The distinction lies in whether a ligand is shared between the oxidant and reductant in the transition state. uv.esscribd.com

Outer-Sphere Mechanism: In an outer-sphere electron transfer, the coordination spheres of both the oxidant and reductant remain intact during the electron transfer event. uv.esscribd.com The electron tunnels through the solvent from the reductant to the oxidant. The [IrCl₆]²⁻/[IrCl₆]³⁻ couple is a classic example of a system that often undergoes outer-sphere electron transfer, due to the substitution-inert nature of the [IrCl₆]²⁻ complex. niscpr.res.inrsc.org

Many reactions of [IrCl₆]²⁻ with reducing agents are proposed to occur via an outer-sphere pathway. For example, the rapid reaction between [Fe(CN)₆]⁴⁻ and [IrCl₆]²⁻ is a well-established outer-sphere process. uv.esbartleby.com The oxidation of various organic compounds, such as aliphatic amines and benzene-1,2-diols, by [IrCl₆]²⁻ is also believed to proceed through this mechanism. niscpr.res.inrsc.org The initial step in the oxidation of cyclohexanone is another example of an outer-sphere electron transfer. rsc.org The oxidation of [IrCl₆]³⁻ by hydroxyl radicals has been shown to have a component that proceeds via an outer-sphere pathway. rsc.orgrsc.org

Inner-Sphere Mechanism: In an inner-sphere mechanism, a ligand acts as a bridge between the two metal centers in the transition state, facilitating the electron transfer. This requires one of the complexes to be substitutionally labile to allow for the formation of the bridged intermediate. uv.es

While less common for [IrCl₆]²⁻ due to its inertness, inner-sphere pathways have been identified in its reactions. A notable example is the reaction with chromium(II), where evidence for a binuclear intermediate, [(H₂O)₅CrClIrCl₅], has been found, indicating an inner-sphere mechanism is operative alongside an outer-sphere pathway. acs.org In the oxidation of arsenic(III) by [IrCl₆]²⁻, it is suggested that a chloride ligand from the iridium complex may form a bridge in an intermediate complex. researchgate.net Furthermore, after the initial outer-sphere oxidation of the cyclohexanone enol, the resulting radical is proposed to react with a second [IrCl₆]²⁻ ion via an inner-sphere (ligand transfer) mechanism to yield 2-chlorocyclohexanone. rsc.org The oxidation of [IrCl₆]³⁻ by hydroxyl radicals also exhibits an inner-sphere component. rsc.orgrsc.org

Catalytic Applications and Mechanistic Insights of Hydrogen Hexachloroiridate Derived Systems

Homogeneous Catalysis Utilizing Hydrogen Hexachloroiridate Precursors

This compound (H₂IrCl₆) serves as a versatile and crucial precursor for generating active homogeneous catalysts for a wide array of organic transformations. samaterials.comsafina.eu Its solubility in various solvents and its ability to be converted into different iridium oxidation states make it a common starting material in catalysis research. riyngroup.comriyngroup.com The catalytic activity often arises from in situ generated iridium(I) or iridium(III) species derived from the iridium(IV) precursor. grafiati.comgrafiati.com

Hydrogenation and Dehydrogenation Catalysis

Catalytic systems derived from this compound are effective in hydrogenation reactions, facilitating the addition of hydrogen across unsaturated bonds in various substrates. samaterials.comsamaterials.com These reactions are fundamental in both laboratory-scale synthesis and industrial processes. Iridium complexes, in general, are known to be highly active for both direct and transfer hydrogenation. wikipedia.org

Research into aromatic hydrogen isotope exchange reactions has utilized sodium hexachloroiridate(IV) as a homogeneous catalyst. grafiati.comgrafiati.com In a 50 mole % acetic acid/water solvent at 160°C, significant deuterium (B1214612) incorporation into benzene (B151609) was observed. grafiati.comgrafiati.com The active catalytic species was identified as a solvated iridium(III) entity, which is also postulated to be the active catalyst when starting from the iridium(IV) complex. grafiati.comgrafiati.com The mechanism for this exchange is suggested to be a dissociative π-complex exchange, as evidenced by the deactivation of ortho positions in substituted benzenes and preferential labeling at the β position in naphthalene. grafiati.comgrafiati.com

In the context of transfer hydrogenation, iridium complexes derived from the activation of aromatic ketones have proven to be efficient catalysts for the reduction of other ketones and aldehydes using isopropanol (B130326) as the hydrogen source. rsc.org

While direct examples of dehydrogenation using this compound as a homogeneous precursor are less common in the initial search, the reverse reaction, hydrogenation, is well-documented. Dehydrogenation processes are often associated with heterogeneous iridium catalysts, sometimes requiring activation with hydrogen or hydrogen sulfide (B99878) mixtures. google.com

Carbonylation and Hydroformylation Reactions

This compound is a precursor for catalysts used in carbonylation and hydroformylation reactions, which are vital for synthesizing aldehydes, carboxylic acids, and esters. samaterials.comsamaterials.com

Hydroformylation , also known as the oxo-process, involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. libretexts.org Iridium-based catalysts derived from precursors like this compound can facilitate the conversion of alkenes to aldehydes using synthesis gas (a mixture of CO and H₂). samaterials.comsamaterials.comlibretexts.org The general mechanism for hydroformylation with a metal hydride catalyst involves several key steps: ligand substitution with the alkene, migratory olefin insertion, CO insertion, oxidative addition of H₂, and finally, reductive elimination of the aldehyde product to regenerate the catalyst. libretexts.org

Carbonylation reactions introduce a carbonyl group into an organic substrate. The most prominent industrial application of iridium catalysis is the Cativa process, which is the carbonylation of methanol (B129727) to produce acetic acid. wikipedia.org This process demonstrates the high activity and stability of iridium catalysts under industrial conditions. While the Cativa process uses a specific iridium(III) complex, the fundamental chemistry highlights the capability of iridium systems, often sourced from precursors like H₂IrCl₆, in mediating carbonylation reactions. wikipedia.orggoogleapis.com

C-H Activation and Functionalization Mediated by Iridium Hexachloroiridate

Iridium complexes are renowned for their ability to mediate the activation and subsequent functionalization of otherwise inert carbon-hydrogen (C-H) bonds. wikipedia.orgwikipedia.org This field offers a powerful strategy for streamlining organic synthesis by directly converting C-H bonds into new C-C, C-N, or C-O bonds, thus avoiding pre-functionalization steps. sigmaaldrich.com this compound can serve as a precursor to the active iridium species that perform these transformations.

The process of C-H activation typically involves the cleavage of a C-H bond by a transition metal center, forming a metal-carbon bond. wikipedia.orgnih.gov This organometallic intermediate can then react further to yield a functionalized product. wikipedia.org Iridium-catalyzed C-H activation has been successfully applied in various reactions, including:

Borylation: This reaction introduces a boryl group into an organic molecule, creating versatile building blocks for further synthesis. Iridium-catalyzed C-H borylation is a highly valued method, with ongoing research focused on controlling the regioselectivity to target specific positions (ortho, meta, or para) on aromatic rings. rsc.org

Amidation: The formation of C-N bonds via C-H activation can be mediated by iridium complexes. Studies comparing iridium and rhodium have shown that iridium can react much faster in oxidative coupling steps, making it highly efficient for amidation reactions. researchgate.net

Aromatic Ketone Activation: Iridium complexes have been shown to selectively activate ortho-C-H bonds in aromatic ketones, leading to the formation of stable Ir(III)-metallacycles. rsc.org In other cases, meta- and para-C-H activation can occur, leading to the formation of dimeric or trimeric structures. rsc.org

The mechanism of these reactions can be complex. For instance, in the iridium-catalyzed functionalization of a primary C-H bond at the γ-position of an alcohol, a new Ir(III)-Ir(V) mechanism has been proposed as being more feasible than a previously suggested Ir(I)-Ir(III) pathway. researchgate.net

Oxidation and Oxygen Transfer Reactions

This compound and its derivatives are utilized in a range of oxidation and oxygen transfer reactions. A significant application is in electrocatalysis, particularly for the oxygen evolution reaction (OER), which is a critical process in water electrolysis for hydrogen production. sigmaaldrich.comsigmaaldrich.comnih.gov

This compound serves as a precursor to fabricate dimensionally stable electrodes, allowing for the controlled deposition of iridium oxide, which is an efficient and stable catalyst for OER in acidic media. sigmaaldrich.comsigmaaldrich.com The OER mechanism involves the oxidation of water molecules to produce oxygen gas, releasing protons and electrons. nih.gov Iridium's ability to exist in multiple oxidation states, particularly Ir(III) and Ir(IV), is crucial for its catalytic activity in this process. nih.gov

Beyond OER, iridium complexes derived from H₂IrCl₆ are used in other oxidation reactions:

Electrochemical Synthesis: It catalyzes the electrochemical synthesis of the conducting polymer polyaniline on the surface of non-noble metal electrodes. riyngroup.comsigmaaldrich.com

Oxidation of H₂S: Hexachloroiridate(IV) itself can act as a stable one-electron oxidant for substrates like aqueous hydrogen sulfide. researchgate.net

High-Temperature Oxidative Reactions: When supported, iridium catalysts derived from H₂IrCl₆ are important for high-temperature catalytic applications. sigmaaldrich.com

Potassium hexachloroiridate(III), which can be formed from the (IV) state, has also been studied as a catalyst for the electrochemical oxidation of hydroxymethylfurfural (HMF), highlighting its potential in converting biomass into valuable chemicals.

Polymerization Catalysis

Iridium-based catalysts, for which this compound is a common precursor, have applications in polymerization reactions. samaterials.commatthey.com

One notable application is in the synthesis of conducting polymers. This compound has been shown to catalyze the electrochemical synthesis of polyaniline on the surface of non-precious metal electrodes. riyngroup.comsigmaaldrich.com This application is significant for the development of electronic materials and sensors.

Additionally, certain organoiridium complexes are capable of promoting the polymerization of olefins, such as ethylene (B1197577) and propylene, to produce high-performance polymers like polyethylene (B3416737) and polypropylene. samaterials.com While specific studies starting directly from H₂IrCl₆ for this purpose were not highlighted in the initial search, its role as a precursor to a wide range of organometallic iridium catalysts makes it relevant to this field. safina.euwikipedia.org Iridium catalysts are also used in the formation of complex materials like iridium-substituted polyoxometallates. riyngroup.comsigmaaldrich.com

Heterogeneous Catalysis and Supported Iridium Hexachloroiridate Systems

This compound is a widely used precursor for the preparation of heterogeneous catalysts, where the active iridium species is dispersed on a solid support material. safina.eu This approach combines the high activity of the noble metal with the stability and ease of separation offered by the support. The choice of support and the preparation method significantly influence the catalyst's final properties, such as metal dispersion, particle size, and metal-support interactions. mdpi.commdpi.com

The impregnation method is commonly employed, where a support material is treated with a solution of H₂IrCl₆, followed by drying and a reduction step, typically under a hydrogen atmosphere at elevated temperatures. mdpi.com

Supported Iridium Catalyst Research Findings

| Support Material | Model Reaction | Key Findings |

| Silica (B1680970) (SiO₂) / Modified Silica | Toluene Hydrogenation | Modification of silica with agents like sucrose (B13894) or ammonium (B1175870) fluoride (B91410) alters porosity and acidity, leading to higher iridium dispersion (~34%) and smaller particle size compared to unmodified silica (~22% dispersion). mdpi.commdpi.com The resulting catalysts show high activity, with methylcyclohexane (B89554) as the sole product. mdpi.com The reduction temperature of the H₂IrCl₆ precursor is influenced by the support, indicating varying metal-support interactions. mdpi.com |

| Antimony Tin Oxide (ATO) | Oxygen Evolution Reaction (OER) | Iridium nanodendrites supported on ATO show enhanced durability for OER compared to unsupported iridium. nih.gov The strong metal-support interaction is credited with improving stability. nih.govntnu.no This system is promising for proton exchange membrane water electrolysis (PEMWE). nih.gov |

| Boron Nitride (BN) | High-Temperature Oxidative Reactions | Used to synthesize stable platinum-based catalysts, indicating its utility in creating robust catalytic systems for demanding conditions. sigmaaldrich.com |

The characterization of these supported catalysts often involves techniques like Temperature-Programmed Reduction with Hydrogen (TPR-H₂), which reveals the temperature at which the iridium precursor (e.g., H₂IrCl₆) is reduced to its metallic state. For instance, H₂IrCl₆ on quartz sand reduces at 190°C, while on modified silicalite-1, reduction peaks appear at higher temperatures, indicating stronger metal-support interactions. mdpi.com Hydrogen chemisorption is used to determine the dispersion of the active iridium phase and the average crystallite size, which are crucial parameters affecting catalytic activity. mdpi.commdpi.com

Preparation of Supported Catalysts from Hexachloroiridate Precursors

This compound (H₂IrCl₆) is a widely utilized precursor for the synthesis of supported iridium catalysts due to its solubility and reactivity. sigmaaldrich.comsamaterials.com The preparation of these catalysts involves dispersing iridium species onto a high-surface-area support material. The choice of preparation method and support material significantly influences the final catalyst's properties, such as metal particle size, dispersion, and interaction with the support. mdpi.comkashanu.ac.ir

Common methods for preparing supported iridium catalysts from hexachloroiridate precursors include impregnation, deposition-precipitation, and spontaneous deposition.

Impregnation Methods: Impregnation is the most common technique, which can be categorized into incipient wetness impregnation, wet impregnation, and solid-state impregnation.

Incipient Wetness Impregnation: This method involves dissolving H₂IrCl₆ in a volume of solvent (typically deionized water) equal to the pore volume of the support material. mdpi.com The support, such as titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), is then added to the precursor solution. mdpi.comualberta.ca The mixture is agitated to ensure uniform distribution, aged, and then dried and calcined at high temperatures (e.g., 400 °C) to decompose the precursor and anchor the iridium species to the support. mdpi.comkashanu.ac.ir Subsequent reduction, often in a hydrogen flow at elevated temperatures, is performed to obtain metallic iridium nanoparticles. kashanu.ac.ir

Wet Impregnation (or Excess Solvent Impregnation): In this technique, the support is immersed in a dilute solution of H₂IrCl₆ with a solvent volume exceeding the support's pore volume. kashanu.ac.irmdpi.comd-nb.info The mixture is stirred, and the solvent is subsequently evaporated, often using a water bath or rotary evaporator. mdpi.comnih.gov This is followed by drying, calcination, and reduction steps similar to those in the incipient wetness method. d-nb.info This approach has been used to deposit iridium on supports like silica (SiO₂), alumina (B75360) (Al₂O₃), and various structured supports like monoliths and foams. mdpi.comd-nb.info

Solid-State Impregnation: A modified, solvent-less impregnation protocol can also be employed. For instance, ammonium hexachloroiridate(IV), derived from H₂IrCl₆, can be mixed with a support like antimony-doped tin oxide (ATO). The mixture is then heat-treated under a controlled atmosphere (e.g., N₂ followed by 5% H₂/N₂) to induce reduction and form metallic iridium nanoparticles on the support. acs.org

Deposition-Precipitation: This method involves precipitating an insoluble iridium species from the H₂IrCl₆ solution onto the support. For example, iridium hydroxide (B78521) (Ir(OH)₃) nanoparticles can be synthesized by treating an aqueous solution of H₂IrCl₆ with a base like sodium hydroxide at elevated temperatures. mdpi.com These nanoparticles can then be deposited onto a support. Another variation involves using urea, which slowly decomposes upon heating to raise the pH uniformly, causing the deposition of iridium species onto supports like ceria. researchgate.net

Spontaneous Deposition: Spontaneous deposition can occur when a support material has a lower redox potential than the iridium precursor. For example, immersing a nickel substrate in a H₂IrCl₆ solution can lead to the spontaneous deposition of iridium onto the nickel surface. This process is driven by the reduction of the iridium precursor coupled with the oxidation of the nickel substrate. canterbury.ac.nz

The table below summarizes various supported catalysts prepared from hexachloroiridate precursors.

| Precursor | Support Material | Preparation Method | Post-Treatment | Reference |

| H₂IrCl₆ | Titanium Dioxide (TiO₂) | Incipient Wetness Impregnation | Drying, Calcination (400 °C) | mdpi.com |

| H₂IrCl₆·xH₂O | Silica (SiO₂) | Wet Impregnation | Drying (105 °C), In Situ Reduction (400 °C) | mdpi.com |

| H₂IrCl₆·xH₂O | γ-Alumina, Aluminosilicate | Wet Impregnation | Drying (80 °C), Calcination (400 °C), H₂ Reduction (400 °C) | kashanu.ac.ir |

| H₂IrCl₆·xH₂O | Ceria | Deposition-Precipitation (with urea) | - | researchgate.net |

| H₂IrCl₆ | Nickel (Ni) | Spontaneous Deposition | - | canterbury.ac.nz |

| (NH₄)₂IrCl₆ | Antimony Tin Oxide (ATO) | Solid-State Impregnation | Heat treatment under N₂ then H₂/N₂ (600 °C) | acs.org |

| H₂IrCl₆·xH₂O | Alumina Foams, Cordierite Monoliths | Wet Impregnation | Drying (80 °C), Calcination (400 °C) | d-nb.info |

Catalytic Activity in Gas-Phase and Solid-State Reactions

Supported iridium catalysts derived from this compound are active in a variety of gas-phase and solid-state reactions. The catalytic performance is highly dependent on the iridium particle size, the nature of the support, and the interaction between the metal and the support. mdpi.comkashanu.ac.ir

Gas-Phase Hydrogenation: Iridium catalysts are effective for the hydrogenation of unsaturated compounds.

Crotonaldehyde Hydrogenation: In the vapor-phase selective hydrogenation of crotonaldehyde, Ir/TiO₂ catalysts have been studied. The choice of iridium precursor, including H₂IrCl₆, was found to alter the metal-support interaction, which in turn influenced the geometric and electronic properties of the iridium species and their catalytic behavior. mdpi.com

Ethylene Hydrogenation: A metal-organic framework (MOF) was used as a novel support for an iridium catalyst to perform stable gas-phase ethylene hydrogenation. rsc.org The performance of Ir catalysts on supports like MgO and HY zeolite for ethene hydrogenation has shown that the reaction mechanism can be influenced by the support's electronic properties. acs.org

Gas-Phase Oxidation:

CO Oxidation: Titania-supported iridium catalysts are active for CO oxidation at atmospheric pressure and temperatures ranging from 150°C to 200°C. frontiersin.org Studies on IrO₂@TiO₂ catalysts have shown that a partially reduced iridium oxide surface is significantly more active than the fully oxidized counterpart, with lower onset temperatures for CO conversion. mdpi.com For instance, reduced IrO₂@TiO₂ can achieve full CO conversion at 160°C under oxidizing conditions, 60°C lower than for the unreduced catalyst. mdpi.com

Solid-State and Liquid-Phase Reactions:

Hydrazine (B178648) Decomposition: Iridium supported on materials like γ-alumina is a highly active catalyst for the decomposition of hydrazine (N₂H₄), a reaction crucial for applications like rocket propellants. kashanu.ac.iriastate.edu The reaction produces nitrogen, hydrogen, and ammonia (B1221849). d-nb.infoiastate.edu Catalysts with 20 wt% iridium on spherical alumina, monoliths, and foams have been tested, with the monolithic catalyst showing the highest decomposition rate due to uniform particle size distribution. d-nb.info The support plays a critical role, with γ-Al₂O₃-supported catalysts showing higher activity than aluminosilicate-supported ones. kashanu.ac.ir

Chlorate (B79027) Reduction: Carbon-supported iridium catalysts, prepared from H₂IrCl₆, are effective for the reduction of chlorate ions (ClO₃⁻) with hydrogen in concentrated sodium chloride solutions. A 5% Ir/C catalyst with small iridium particles (~1.5 nm) demonstrated stable catalytic performance. researchgate.net

The following table presents research findings on the catalytic activity of various H₂IrCl₆-derived systems.

| Catalyst | Reaction | Key Findings | Reference |

| Ir/TiO₂ | Vapor-Phase Crotonaldehyde Hydrogenation | Precursor choice (including H₂IrCl₆) alters metal-support interaction and catalytic behavior. | mdpi.com |

| IrO₂@TiO₂ | Gas-Phase CO Oxidation | Partially reduced IrO₂ is more active than fully oxidized IrO₂; full conversion at 160°C vs. 220°C. | mdpi.com |

| Ir/γ-Al₂O₃ | Hydrazine Decomposition | High activity; support choice is critical, with γ-Al₂O₃ outperforming aluminosilicate. | kashanu.ac.ir |

| Ir@Monolith | Hydrazine Monohydrate Decomposition | Monolithic support led to higher decomposition rate and H₂ selectivity compared to spherical or foam supports. | d-nb.info |

| 5% Ir/C | Chlorate (ClO₃⁻) Reduction | Small Ir nanoparticles (~1.5 nm) showed stable performance in reducing chlorate to chloride. | researchgate.net |

In Situ and Operando Spectroscopic Studies of Heterogeneous Iridium Catalysts

To understand the structure-activity relationships of catalysts under reaction conditions, in situ (under controlled environment) and operando (while operating) spectroscopic techniques are indispensable. mdpi.comresearchgate.net For heterogeneous iridium catalysts prepared from hexachloroiridate precursors, these methods provide crucial insights into the active sites, reaction intermediates, and dynamic structural changes.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): In situ DRIFTS is frequently used to probe the catalyst surface by monitoring the vibrational modes of adsorbed molecules, such as carbon monoxide (CO), which serves as a probe for metal sites. frontiersin.orgpnas.org

CO Adsorption Studies: On Ir/TiO₂ catalysts reduced in situ, DRIFTS spectra show strong absorption bands around 2070 cm⁻¹, characteristic of CO linearly adsorbed on metallic iridium (Ir⁰) sites. frontiersin.org For single-atom Ir₁/CeO₂ catalysts, a peak at 2115 cm⁻¹ is attributed to CO adsorbed on single-atom Irδ⁺ sites, while a peak at 2046 cm⁻¹ on clustered catalysts indicates CO on Ir⁰ clusters. nju.edu.cn This allows for the differentiation of iridium species (single atoms vs. clusters) on the support. nju.edu.cn

Reaction Intermediates: During the oxidation of C₃H₈ on Ir/TiO₂ catalysts, in situ DRIFTS revealed acetone (B3395972) and aldehyde species as the main reaction intermediates under hydrogen conditions. researchgate.net

Operando X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques provide information about the electronic and local atomic structure of the iridium species during catalysis.

Operando XAS: Studies on iridium-based catalysts for the oxygen evolution reaction (OER) show that the iridium oxidation state is crucial for activity. bohrium.comacs.org Operando XAS can track changes in the Ir L₃-edge, revealing that Ir(IV) oxides can transform into higher oxidation states under OER conditions. bohrium.comacs.org For iridium nanoparticles, operando X-ray total scattering combined with XAS has shown that metallic Ir decahedral nanoparticles oxidize to form rutile-structured iridium oxides under electrochemical conditions. acs.org

Operando XPS: Near-ambient pressure XPS (NAP-XPS) performed on iridium nanoparticle catalysts during the OER revealed a metallic core surrounded by a thin layer of Ir(III)/Ir(IV) oxides/hydroxides. nih.govrsc.org It was observed that the oxidation of Ir(III) leaves a porous ultrathin layer of Ir(IV) oxides/hydroxides, which dominate the surface during the reaction. nih.govrsc.org

The table below summarizes findings from spectroscopic studies on iridium catalysts.

| Technique | Catalyst System | Reaction/Condition | Key Insights | Reference |

| In Situ CO DRIFTS | Ir/TiO₂ | CO Adsorption | Identified CO linearly adsorbed on Ir⁰ sites (band at ~2070 cm⁻¹). | frontiersin.org |

| In Situ CO DRIFTS | Ir₁/CeO₂ vs. Ir/CeO₂-C | CO Adsorption | Differentiated single-atom Irδ⁺ sites (2115 cm⁻¹) from clustered Ir⁰ sites (2046 cm⁻¹). | nju.edu.cn |

| Operando DRIFTS & MS | IrO₂@TiO₂ | CO Oxidation | Correlated the partially reduced state of IrO₂ with significantly higher catalytic activity. | mdpi.com |

| Operando NAP-XPS | Ir Nanoparticles | Oxygen Evolution Reaction (OER) | Revealed a metallic Ir core with a surface layer of Ir(III)/Ir(IV) oxides/hydroxides during operation. | nih.govrsc.org |

| Operando XAS | Iridium Oxide | Oxygen Evolution Reaction (OER) | Showed that Ir(IV) species are oxidized to higher states under reaction potentials. | bohrium.comacs.org |

| Operando X-ray Total Scattering | Ir Nanoparticles | Oxygen Evolution Reaction (OER) | Tracked the structural transformation of metallic decahedral nanoparticles to rutile-type iridium oxide domains. | acs.org |

Photoredox Catalysis and Light-Driven Transformations

This compound serves as a precursor for synthesizing iridium-based materials used in photocatalysis, where light is used to drive chemical reactions. researchgate.netfrontiersin.org These applications often involve combining iridium species with a semiconductor material that can absorb light and generate electron-hole pairs.

Light-Driven Hydrogen Evolution: Iridium complexes can be combined with semiconductor nanoparticles, like cadmium sulfide (CdS), to create photocatalytic systems for hydrogen (H₂) production from water. In one such system, an iridium complex and CdS powder were dispersed in an aqueous solution. rsc.org Under visible light irradiation (λ > 400 nm), the CdS absorbs photons, generating electrons that are transferred via the iridium complex to reduce protons to H₂. rsc.org

Photocatalytic Water Oxidation: Iridium hydroxide and iridium oxide are well-known catalysts for the oxygen evolution reaction (OER), the anodic half-reaction of water splitting. H₂IrCl₆ is a common starting material for preparing these iridium oxide/hydroxide catalysts. sigmaaldrich.commdpi.comkrackeler.com For example, Ir(OH)₃ nanoparticles can be synthesized from H₂IrCl₆ and immobilized within silica nanoparticle assemblies. mdpi.com When used with a photosensitizer and a sacrificial electron acceptor (e.g., sodium persulfate), this system can photocatalytically oxidize water to oxygen. mdpi.com

Light-Mediated Nanoparticle Synthesis: Light can be used to directly synthesize supported iridium nanoparticles from a H₂IrCl₆ precursor. In a process described as light-mediated growth, zinc oxide (ZnO) tetrapods are used as a semiconductor support. d-nb.info Upon UV irradiation, the ZnO generates electron-hole pairs. The excited electrons reduce the aqueous [IrCl₆]²⁻ ions to metallic iridium, which deposits onto the ZnO surface, while a scavenger consumes the holes. This method provides a route to decorate semiconductor supports with iridium nanostructures for various catalytic applications. d-nb.info

Photocatalytic Transfer Hydrogenation: A visible-light-driven system for transfer hydrogenation has been developed using an iridium complex in conjunction with CdS nanoparticles. rsc.org This system can, for example, reduce cyclohexanone (B45756) to cyclohexanol (B46403) using lactic acid as a hydrogen donor under visible light. The process relies on the light-induced generation of reactive species that facilitate the hydrogen transfer. rsc.org

Electrochemical Behavior and Redox Chemistry of Hexachloroiridate Systems

Cyclic Voltammetry and Electroanalytical Characterization of [IrCl₆]ⁿ⁻ Redox Couples

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. scribd.comals-japan.com For the hexachloroiridate system, CV provides detailed insights into the electron transfer kinetics of the [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple.

The [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple is often cited as a model system for a simple, one-electron, reversible process. researchgate.net Unlike the frequently studied ferricyanide/ferrocyanide couple, which can exhibit quasi-reversible behavior due to electrode surface filming, the hexachloroiridate system generally shows uncomplicated, reversible electron transfer. researchgate.net This makes it an ideal candidate for educational demonstrations and for calibrating electrochemical systems. researchgate.net

A typical cyclic voltammogram for the [IrCl₆]²⁻/[IrCl₆]³⁻ couple at a suitable electrode (like platinum or glassy carbon) displays well-defined anodic and cathodic peaks corresponding to the oxidation of [IrCl₆]³⁻ and the reduction of [IrCl₆]²⁻, respectively. researchgate.netcapes.gov.br The peak separation (ΔEₚ) is close to the theoretical value of 59/n mV (where n=1), and the ratio of the anodic to cathodic peak currents (ipa/ipc) is approximately unity, further confirming the reversibility of the process. mdpi.com

However, the stability of the hexachloroiridate species in solution can be a factor. Studies have shown that in aqueous solutions, particularly at pH values above 6, the [IrCl₆]²⁻ complex can undergo hydroxylation, which affects the electrochemical response. researchgate.net In more acidic environments (pH 2–3), the degradation is slower. researchgate.net For instance, the formation of the aquopentachloroiridate(III)/(IV) complex has been suspected in some solutions, leading to additional redox waves in the voltammogram. researchgate.net

The diffusion coefficients of the [IrCl₆]²⁻ and [IrCl₆]³⁻ ions have been determined experimentally. One study reported values of 8.38 x 10⁻¹⁰ m²/s for hexachloroiridate(IV) and 6.10 x 10⁻¹⁰ m²/s for hexachloroiridate(III). researchgate.net These values are crucial for applying the Randles-Sevcik equation, which relates the peak current in a cyclic voltammogram to the concentration and diffusion coefficient of the electroactive species. scribd.com

Electrocatalytic Applications of Iridium Hexachloroiridate in Energy Conversion

Hydrogen hexachloroiridate(IV) and its derivatives are important precursors for creating highly active electrocatalysts for energy conversion reactions. sigmaaldrich.comkrackeler.com Iridium's ability to exist in multiple oxidation states and its inherent stability, especially in acidic media, make it a key component in catalysts for water splitting and fuel cells. osti.govnih.govosti.gov

The oxygen evolution reaction (OER) is a critical, yet often sluggish, half-reaction in water electrolysis and other energy storage technologies. osti.govnih.gov Iridium-based materials, particularly iridium oxides (IrOₓ), are the state-of-the-art catalysts for OER in acidic environments due to their high activity and stability. osti.govnih.govmdpi.com this compound(IV) hydrate (B1144303) serves as a common precursor for synthesizing these advanced catalytic materials. sigmaaldrich.comkrackeler.comnih.gov

The general mechanism for OER in acidic media involves the oxidation of two water molecules to produce one oxygen molecule, releasing four protons and four electrons. nih.gov The process involves multiple steps with adsorbed intermediates. The high performance of iridium-based catalysts is attributed to their optimal binding energies for these oxygenated intermediates. bohrium.com

| Catalyst | Precursor | Support/Morphology | Key Finding | Reference |

|---|---|---|---|---|

| Ir nanodendrites | H₂IrCl₆·xH₂O | Unsupported | Provides large surface area and high electrochemical porosity for water splitting. | krackeler.com |

| Ir/Fe₄N | Ammonium (B1175870) hexachloroiridate | Core-shell particles | Showed enhancement in both OER activity and stability, reducing Ir-loading. | osti.gov |

| Ir/GF | Ir³⁺ ions | 3D graphite (B72142) foam | Low overpotential (~290mV at 10mA/cm²) for OER in acidic solution. | bohrium.com |

| IrO₂/Ir(Ni) | Not specified | Film on glassy carbon | Catalysts from thinner Ni precursor films showed enhanced electrocatalytic performance. | mdpi.com |

While iridium is more renowned for its OER activity, it is also a competent catalyst for the hydrogen evolution reaction (HER), the cathodic half-reaction in water splitting. acs.org Iridium exhibits a suitable, albeit weaker than platinum, hydrogen binding energy, which is a key descriptor for HER activity. acs.org

Iridium-based catalysts, often synthesized from hexachloroiridate precursors, have been developed as bifunctional materials capable of catalyzing both HER and OER. bohrium.combohrium.com For instance, iridium nanoclusters embedded on nitrogen and sulfur co-doped graphene have demonstrated efficient HER and OER activity across all pH conditions. bohrium.com Similarly, iridium nanoparticles on 3D graphite foam have shown a very low HER overpotential of approximately 7 mV at a current density of 10 mA/cm² in acidic media. bohrium.com The mechanism for HER on iridium can proceed through different pathways depending on the catalyst structure and reaction conditions, but it generally involves the adsorption of hydrogen intermediates on the catalyst surface. worldscientific.com

Hexachloroiridate compounds are utilized in the development of materials for fuel cells and in electrochemical synthesis. sigmaaldrich.comnetascientific.comsamaterials.comchemimpex.com In proton-exchange membrane (PEM) fuel cells, stable and active catalysts are required, and iridium-based materials derived from this compound(IV) meet these criteria. sigmaaldrich.comkrackeler.com

Beyond fuel cells, hexachloroiridate is employed in various electrochemical synthesis processes. wikipedia.org It can catalyze the electrochemical synthesis of polymers like polyaniline on the surface of non-noble metal electrodes. sigmaaldrich.comkrackeler.com The [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple can also act as a mediator in electrosynthesis, facilitating electron transfer between the electrode and a substrate. For example, it has been used in the oxidation of methanesulfinate (B1228633). acs.orgnih.gov The versatility of hexachloroiridate also extends to the synthesis of complex inorganic structures, such as iridium-substituted polyoxometallates. sigmaaldrich.comkrackeler.com

Redox Potentials and Thermodynamics of Iridium(IV)/Iridium(III) Couples in Various Media

The standard redox potential (E°) of the [IrCl₆]²⁻/[IrCl₆]³⁻ couple is a fundamental thermodynamic property that dictates its oxidizing or reducing power. This potential is not constant but varies depending on the solvent, electrolyte, and pH of the medium.

In aqueous solutions, the standard potential for the [IrCl₆]²⁻ + e⁻ ⇌ [IrCl₆]³⁻ reaction is often cited to be around +0.87 V versus the Normal Hydrogen Electrode (NHE). scribd.com Another source provides a value of 1.026 V. chromedia.org This high positive potential indicates that [IrCl₆]²⁻ is a relatively strong oxidizing agent.

The medium significantly influences the redox potential. For instance, in a study using a CH₂Cl₂/[N(nBu)₄][B(C₆F₅)₄] electrolyte, the formal potential (E°') for the Ir(III)/Ir(IV) couple in a series of iridium complexes varied from 0.252 V to 0.681 V versus the FcH/FcH⁺ reference. mdpi.com In acetonitrile, the Ir⁴⁺/Ir³⁺ couple for certain complexes was observed at approximately 1.48 V vs NHE. acs.org These variations are due to interactions between the iridium complex and the solvent/electrolyte system, which can stabilize one oxidation state over the other.

Kinetic studies of redox reactions involving hexachloroiridate provide further thermodynamic insights. For example, the reaction between [IrCl₆]²⁻ and methanesulfinate was found to involve a reversible outer-sphere electron transfer. acs.orgnih.gov By analyzing the kinetics and the inhibitory effect of [IrCl₆]³⁻, researchers were able to determine the equilibrium constant for this electron transfer step, which in turn allowed for the calculation of the standard potential for the methanesulfonyl radical/methanesulfinate couple as 1.01 V vs NHE. acs.orgnih.gov

| Potential (V) | Reference Electrode | Medium | Reference |

|---|---|---|---|

| ~ +0.87 | NHE | Aqueous | scribd.com |

| +1.026 | Not specified | Aqueous | chromedia.org |

| 0.252 - 0.681 | FcH/FcH⁺ | CH₂Cl₂/[N(nBu)₄][B(C₆F₅)₄] | mdpi.com |

| ~ +1.48 | NHE | Acetonitrile | acs.org |

Theoretical and Computational Chemistry of Hydrogen Hexachloroiridate

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has become a principal method for investigating the properties of transition metal complexes like hexachloroiridate. DFT calculations balance computational cost with accuracy, making it possible to model complex electronic structures influenced by electron correlation.

Studies on the [IrCl₆]²⁻ anion, which has an open-shell (t₂g)⁵ configuration, focus on determining its equilibrium geometry and electronic ground state. A key structural parameter is the iridium-chlorine (Ir-Cl) bond length. Relativistic DFT calculations have been employed to accurately predict this geometry. For the [IrCl₆]²⁻ complex, these calculations yield an optimized octahedral geometry with specific Ir-Cl bond lengths that are in good agreement with experimental data derived from X-ray crystallography of its salts.

The electronic structure calculations reveal the distribution of electron density and the energies of the molecular orbitals. For the hexachloroiridate(IV) anion, the highest occupied molecular orbitals (HOMOs) are primarily of iridium 5d character, specifically the t₂g set, while the lowest unoccupied molecular orbital (LUMO) is the corresponding e_g* anti-bonding orbital. The energy difference between these orbitals is critical for understanding the complex's spectroscopic properties and reactivity.

| Calculated Property | Method | Value | Reference |

| Ir-Cl Bond Length ([IrCl₆]²⁻) | Relativistic DFT | 2.33 Å | |

| Electronic Configuration | DFT | (t₂g)⁵(e_g*)⁰ |